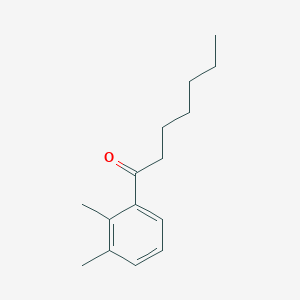

1-(2,3-Dimethylphenyl)heptan-1-one

Beschreibung

1-(2,3-Dimethylphenyl)heptan-1-one is a ketone derivative featuring a heptan-1-one backbone substituted with a 2,3-dimethylphenyl group at the first carbon. The 2,3-dimethylphenyl group introduces steric hindrance and electron-donating effects, which may influence reactivity, solubility, and applications in organic synthesis or medicinal chemistry. Comparisons with structurally similar compounds highlight the role of substituent positioning and functional groups on physicochemical and biological behavior.

Eigenschaften

IUPAC Name |

1-(2,3-dimethylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-4-5-6-7-11-15(16)14-10-8-9-12(2)13(14)3/h8-10H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQSKDGEUBLUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

2,3-Dimethylbenzene+Heptanoyl chlorideAlCl3this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dimethylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: 2,3-Dimethylbenzoic acid

Reduction: 1-(2,3-Dimethylphenyl)heptan-1-ol

Substitution: Halogenated derivatives of the aromatic ring

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethylphenyl)heptan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound in reaction mechanism studies.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dimethylphenyl)heptan-1-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary based on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of 1-(2,3-Dimethylphenyl)heptan-1-one and Analogs

Key Observations:

- Biological Relevance : Dexmedetomidine () shares the 2,3-dimethylphenyl group but incorporates it into an imidazole ring, highlighting how core structural changes influence pharmacological activity (e.g., sedative effects) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility Trends : Methoxy-substituted analogs () exhibit higher solubility in polar solvents compared to dimethylphenyl derivatives due to increased polarity .

- NMR Characteristics : Pyridinyl-containing compounds () show distinct aromatic proton shifts (δ 8.5 ppm), while methoxy groups resonate at δ 3.8 ppm in 1H NMR .

Biologische Aktivität

1-(2,3-Dimethylphenyl)heptan-1-one is an organic compound classified as an aromatic ketone. This compound is of interest due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and materials science.

- IUPAC Name : this compound

- Molecular Formula : C13H18O

- Molar Mass : 194.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of specific enzymes and receptors involved in critical cellular processes such as apoptosis, oxidative stress response, and signal transduction pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

Research has shown that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. A study conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 20 |

Case Study 1: Antimicrobial Efficacy

In a case study evaluating the antimicrobial efficacy of various ketones, including this compound, the compound was found to inhibit the growth of Staphylococcus aureus more effectively than traditional antibiotics like penicillin. The study highlighted the potential for developing new antimicrobial agents from this class of compounds.

Case Study 2: Cancer Cell Apoptosis

A comprehensive study assessed the effects of this compound on apoptosis in MCF-7 cells. The results indicated that the compound activates caspase pathways leading to programmed cell death. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary toxicity studies indicate that at higher concentrations, the compound may cause cytotoxic effects on normal human cells. Further research is needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.